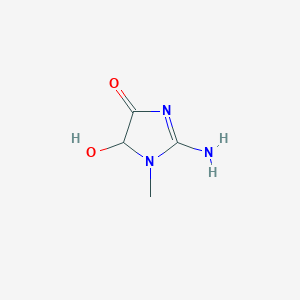

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one

Descripción general

Descripción

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of ketones with amidines under oxidative conditions. For instance, a one-pot oxidative condensation of ketones and amidines can be employed, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazol-4-one .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The conditions typically involve the use of catalysts such as nickel or palladium to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketones, while substitution reactions can yield a variety of substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one serves as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the formation of diverse derivatives .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Formation of diketones | Diketone derivatives |

| Reduction | Modification of functional groups | Reduced imidazole derivatives |

| Substitution | Replacement of hydrogen atoms | Substituted imidazole derivatives |

Biology

Research indicates that this compound may play a role in biological systems, particularly as a post-translational modification in proteins. Its presence has been linked to various metabolic pathways, including its potential involvement in the production of uremic toxins from creatinine in patients with kidney issues.

Medicine

The therapeutic potential of this compound is under investigation for various diseases. Notably, it has been studied for its potential role in drug development aimed at treating conditions such as:

- Inflammation

- Cancer

- Cardiovascular diseases

Case Study: Therapeutic Applications

Recent studies have explored its use in developing inhibitors for leukotriene synthesis, which are valuable in treating asthma and other inflammatory conditions .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and as a catalyst in certain chemical reactions. Its properties make it suitable for applications requiring specific catalytic activity or material characteristics .

Mecanismo De Acción

The mechanism by which 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved often include signal transduction mechanisms where the compound influences cellular processes by altering the function of key proteins .

Comparación Con Compuestos Similares

Similar Compounds

2-amino-3-methyl-4H-imidazol-5-one: This compound is structurally similar but lacks the hydroxy group at the 4-position.

Imidazole: A simpler structure that forms the core of many biologically active molecules.

Histidine: An amino acid that contains an imidazole ring and is involved in various metabolic processes.

Uniqueness

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one is unique due to the presence of both amino and hydroxy groups on the imidazole ring, which confer distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

2-Amino-4-hydroxy-3-methyl-4H-imidazol-5-one, commonly referred to as 5-hydroxycreatinine, is a heterocyclic compound that plays a significant role in various biological processes. It is primarily recognized as an oxidative metabolite of creatinine, which is a waste product formed from muscle metabolism. This compound has garnered attention due to its potential implications in renal function and its involvement in the pathophysiology of chronic kidney disease (CKD).

Chemical Structure and Properties

The chemical structure of this compound features an imidazole ring with amino and hydroxy functional groups, which contribute to its unique reactivity and biological activity. The presence of these groups allows for diverse interactions within biological systems, influencing both its pharmacokinetics and pharmacodynamics.

The biological activity of this compound is primarily linked to its role in the metabolism of creatinine. It is believed to interact with multiple targets in the body, similar to creatinine. Key mechanisms include:

- Oxidative Metabolism : The compound arises from the oxidative metabolism of creatinine, leading to the formation of reactive metabolites that may exert toxic effects, particularly in uremic patients.

- Role in Uremic Toxins : It has been implicated in the production of methylguanidine, a known uremic toxin that accumulates in patients with renal impairment .

- Antioxidant Activity : As a metabolite of creatinine, it exhibits antioxidant properties, scavenging hydroxyl radicals and potentially mitigating oxidative stress .

Biological Activities

Research indicates several biological activities associated with this compound:

1. Renal Implications

The compound's role as a metabolite of creatinine highlights its significance in renal physiology. Elevated levels are often observed in patients with CKD, correlating with disease severity .

2. Toxicological Effects

Studies have suggested that it may act as a nephrotoxin under certain conditions, contributing to renal dysfunction through oxidative stress mechanisms .

Case Study 1: Oxidative Stress in CKD

A study highlighted the correlation between elevated levels of 5-hydroxycreatinine and increased oxidative stress markers in CKD patients. The findings suggested that as renal function declines, the accumulation of this metabolite may exacerbate oxidative damage, leading to further renal impairment .

Case Study 2: Antioxidant Properties

Research indicated that 5-hydroxycreatinine can scavenge hydroxyl radicals effectively. In vitro studies demonstrated that it could reduce oxidative stress markers in renal cells exposed to harmful conditions .

Data Tables

Propiedades

IUPAC Name |

5-hydroxy-2-imino-1-methylimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c1-7-3(9)2(8)6-4(7)5/h3,9H,1H3,(H2,5,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQPRZPBBUJEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC1=N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133882-98-1 | |

| Record name | Creatol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133882981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.